Methyl 2-Hydroxy-2-methoxyacetate
Overview
Description
Synthesis Analysis
Methyl 2-Hydroxy-2-methoxyacetate's synthesis involves several chemical reactions, highlighting its complexity and the versatility of its formation pathways. A study by Percino and Hernández (2007) outlines the reaction of methyl 2-hydroxy-2-methoxy acetate with β-amino alcohols, leading to new acyclic compounds and cyclic compounds under different conditions, showcasing the synthetic versatility of this compound (Percino & Hernández, 2007).
Molecular Structure Analysis
The molecular structure of Methyl 2-Hydroxy-2-methoxyacetate and related compounds has been explored through various spectroscopic methods. For example, Mao et al. (2015) used 1H and 13C NMR, IR, and MS spectroscopy to characterize the title compound, revealing insights into its molecular structure through X-ray crystallography (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving Methyl 2-Hydroxy-2-methoxyacetate demonstrate its reactivity and potential for further chemical transformations. For instance, Irgashev et al. (2009) reported the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, showcasing the compound's utility in synthesizing diverse chemical structures with significant yields (Irgashev et al., 2009).
Scientific Research Applications
Flash photolysis of methyl 2-hydroxyphenyldiazoacetate produces a novel quinone methide precursor with potential applications in organic synthesis and photocatalysis (Chiang, Kresge, & Zhu, 2003).
2-Methoxyestradiol, a derivative, might protect against estrogen-induced cancers potentially through a specific intracellular effector or receptor refractory to estradiol (Zhu & Conney, 1998).
Methoxyacetic acid and ethoxyacetic acid, major metabolites of ethylene glycol monomethyl ether and their acetates, increase in concentration after exposure to ethylene glycol monoethyl ether (Groeseneken, Vlem, Veulemans, & Masschelein, 1986).
Methyl (Z)-α-methoxyacrylates can be generated from aldehydes, offering potential for biologically active compounds and improved yields (Baati et al., 2009).
Methyl methoxyacetate (MMAc) can be industrially produced via dimethoxymethane carbonylation using a highly active and reusable sulfonic acid resin catalyst (Chen et al., 2020).
Novozyme435 and methyl methoxyacetate effectively separate 2-heptylamine with high conversion and optical purity (Sun, Dai, Meng, & Deng, 2010).
Methyl-2-(N-methyl-N-(2-hydroxyethyl))amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones can be synthesized in one step using a benzene/ (Percino & Hernández, 2007).
2,4-Dichloro-5-methoxy-pyrimidine can be synthesized from methyl methoxyacetate with a 46% total yield and 99.5% purity (Guo-ji, 2009).
α-Amino acids can be synthesized in a one-pot method utilizing carbon-carbon bond formation in glyoxylic oxime ether (Miyabe, Yoshioka, Ueda, & Naito, 1998).
Safety And Hazards
When handling “Methyl 2-Hydroxy-2-methoxyacetate”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
methyl 2-hydroxy-2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJVYHDJVQFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864900 | |
Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Hydroxy-2-methoxyacetate | |
CAS RN |
19757-97-2 | |
Record name | Methyl 2-hydroxy-2-methoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19757-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.